Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate
Description
Contextualization of Thiadiazole and Benzoate (B1203000) Scaffolds in Medicinal and Material Chemistry Research
The thiadiazole ring system, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, is considered a "privileged scaffold" in drug discovery. chemscene.comresearchgate.net Its various isomers, particularly the 1,2,3-thiadiazole (B1210528) and 1,3,4-thiadiazole (B1197879) cores, are integral to a wide array of pharmacologically active compounds. bldpharm.com These scaffolds are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. chemscene.combldpharm.compressbooks.pub The presence of the sulfur atom often enhances lipophilicity, which can improve a molecule's ability to cross biological membranes, while the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. google.com
Similarly, the benzoate scaffold is a common feature in both natural and synthetic bioactive molecules. Benzoic acid and its esters, like methyl benzoate, are utilized in the food and perfume industries and also serve as building blocks for more complex pharmaceuticals. In drug design, the benzoate group can act as a linker or a pharmacophore that interacts with specific receptors. The combination of a thiadiazole ring with a benzoate moiety, as seen in Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate, creates a molecule with potential for a diverse range of applications, leveraging the established biological and chemical properties of both components.
Historical Perspective on the Synthesis and Initial Academic Exploration of Related Thiadiazole-Containing Compounds
The synthesis of 1,2,3-thiadiazoles has a rich history, with several named reactions developed for their preparation. The most prominent of these is the Hurd-Mori synthesis, first reported in 1955. mdpi.comchemicalbook.com This reaction involves the cyclization of α-methylene ketone hydrazones with thionyl chloride to form the 1,2,3-thiadiazole ring. mdpi.com The Hurd-Mori reaction has proven to be a versatile and widely used method for accessing a variety of substituted 1,2,3-thiadiazoles and has been the subject of numerous modifications and improvements over the decades to enhance yields and broaden its substrate scope. nih.gov
Initial academic exploration of thiadiazole-containing compounds was largely driven by their interesting chemical properties and the desire to develop novel heterocyclic systems. Over time, as their diverse biological activities became more apparent, research shifted towards their potential applications in medicine and agriculture. bldpharm.com The study of 4-aryl-1,2,3-thiadiazoles, the class to which this compound belongs, has been a significant area of this research, with scientists investigating how different substituents on the phenyl ring influence the compound's biological and physical properties. thecasehq.com
Rationale for Academic Investigation of this compound
The rationale for the academic investigation of this compound stems from the well-documented potential of its constituent scaffolds. The 1,2,3-thiadiazole moiety is a known pharmacophore with a wide range of biological activities, and researchers are continually exploring new derivatives in the search for more potent and selective therapeutic agents. chemscene.com The methyl benzoate portion of the molecule offers a site for further chemical modification, allowing for the creation of a library of related compounds with potentially different properties.
The investigation of compounds like this compound is driven by the principles of structure-activity relationship (SAR) studies. By synthesizing and testing a series of related molecules, researchers can identify the structural features that are essential for a particular biological activity. This knowledge can then be used to design new compounds with improved efficacy and reduced side effects. The combination of a biologically active heterocycle with a modifiable aromatic ester makes this compound a logical target for synthesis and screening in drug discovery programs.
Scope and Objectives of Current Research Efforts on this compound
While specific, dedicated research programs on this compound are not prominent in the literature, the broader research efforts on related compounds provide a clear indication of the likely scope and objectives. The primary objective would be the synthesis of the compound, likely via a Hurd-Mori type reaction starting from methyl 4-acetylbenzoate.
Following a successful synthesis, the objectives would likely include:
Structural Characterization: Thoroughly characterizing the molecule using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Biological Screening: Evaluating the compound's activity against a panel of biological targets, based on the known activities of other thiadiazole derivatives. This could include screens for anticancer, antimicrobial, or antiviral activity. chemscene.combldpharm.com
Structure-Activity Relationship (SAR) Studies: Using this compound as a lead compound for the synthesis of a series of analogues with modifications to both the thiadiazole and benzoate rings to understand how these changes affect its biological activity.
Material Science Applications: Investigating the potential of the compound in material science, for example, as a component in organic light-emitting diodes (OLEDs) or as a corrosion inhibitor, given the known applications of other heterocyclic compounds.
The overarching goal of such research would be to uncover novel applications for this class of compounds and to contribute to the fundamental understanding of how molecular structure influences chemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(thiadiazol-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10(13)8-4-2-7(3-5-8)9-6-15-12-11-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREHHRJNDQCUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372316 | |
| Record name | methyl 4-(1,2,3-thiadiazol-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254749-08-1 | |
| Record name | methyl 4-(1,2,3-thiadiazol-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Analysis of Methyl 4 1,2,3 Thiadiazol 4 Yl Benzoate
Retrosynthetic Analysis and Key Precursors for Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate
A logical retrosynthetic disconnection of this compound breaks down the 1,2,3-thiadiazole (B1210528) ring, a common strategy for this heterocyclic system. The most prevalent synthetic routes, such as the Hurd-Mori reaction and its modern variants, build the thiadiazole ring onto a pre-existing carbonyl compound. mdpi.comresearchgate.net This approach identifies two primary building blocks: a functionalized methyl benzoate (B1203000) component and a synthon that provides the requisite nitrogen and sulfur atoms.
The C4-C5 bond of the thiadiazole ring is traced back to a carbonyl compound and its α-carbon. This leads to Methyl 4-acetylbenzoate as the key precursor for the aromatic portion of the molecule. The remaining N-N-S segment of the heterocycle is typically derived from a hydrazine (B178648) derivative and a sulfur-donating reagent.
Therefore, the key precursors for the synthesis are:
Methyl 4-acetylbenzoate : Provides the carbon backbone for the 4-(methoxycarbonyl)phenyl moiety.
A Hydrazine Reagent : Such as semicarbazide, tosylhydrazide (p-toluenesulfonylhydrazide), or hydrazine hydrate, which forms an intermediate hydrazone.
A Thionating/Cyclizing Agent : Such as thionyl chloride (SOCl₂), elemental sulfur (S₈), or sulfur monochloride (S₂Cl₂). e-bookshelf.de

Classical Synthetic Routes Towards the 1,2,3-Thiadiazole Moiety
The 1,2,3-thiadiazole ring system can be constructed through several classical methods, primarily involving cyclization reactions. isres.orgresearchgate.net
While the Hantzsch synthesis is classically associated with the formation of thiazoles (1,3-thiazoles), a different named reaction, the Pechmann Synthesis , is a cornerstone for 1,2,3-thiadiazole synthesis. isres.orgthieme-connect.de This method, first reported in 1896, involves the 1,3-dipolar cycloaddition of a diazoalkane, such as diazomethane (B1218177), with an isothiocyanate. thieme-connect.de This reaction typically produces 5-amino-1,2,3-thiadiazole derivatives. The scope can be limited, as some isothiocyanates show low reactivity with diazomethane at room temperature. thieme-connect.de
The oxidative cyclization of thiosemicarbazones, typically derived from aldehydes, is a known route for synthesizing five-membered sulfur-nitrogen heterocycles. This reaction is usually promoted by oxidizing agents like ferric chloride (FeCl₃). sbq.org.br However, this pathway predominantly leads to the formation of 2-amino-1,3,4-thiadiazole (B1665364) or 1,2,4-triazole-3-thione isomers, rather than the 1,2,3-thiadiazole core. arkat-usa.org The mechanism involves the oxidation of the thiosemicarbazone, followed by intramolecular cyclization. The specific isomer formed depends heavily on the substrate and reaction conditions.
Beyond the Pechmann synthesis, the Wolff Synthesis provides another classical route utilizing diazo compounds. This method involves the heterocyclization of α-diazo thiocarbonyl compounds. e-bookshelf.deresearchgate.net In practice, this is often achieved by reacting α-diazoketones with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide. The α-diazo thioketone intermediate undergoes a spontaneous cyclization to yield the 1,2,3-thiadiazole ring. e-bookshelf.de
Interactive Data Table: Classical 1,2,3-Thiadiazole Syntheses
| Synthesis Name | Key Reactants | Typical Product | Reference |
| Pechmann Synthesis | Diazoalkane + Isothiocyanate | 5-Amino-1,2,3-thiadiazoles | thieme-connect.de |
| Wolff Synthesis | α-Diazoketone + Thionating Agent | Substituted 1,2,3-thiadiazoles | e-bookshelf.deresearchgate.net |
Synthesis of the Methyl Benzoate Component and its Functionalization
The primary precursor, Methyl 4-acetylbenzoate , is readily synthesized through standard organic transformations. The most direct method is the Fischer esterification of 4-Acetylbenzoic acid . This reaction involves heating the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
An alternative route involves the Friedel-Crafts acylation of methyl benzoate. However, this method is less common due to the deactivating nature of the ester group, which directs incoming electrophiles to the meta position, leading to undesired isomers. Therefore, starting from 4-acetylbenzoic acid is the preferred and more regioselective approach.
Coupling Strategies for Constructing this compound
The "coupling" that forms the final molecule is the ring-construction step, where the functionalized methyl benzoate precursor is cyclized to form the 4-aryl-1,2,3-thiadiazole system. The Hurd-Mori reaction and its modern improvements are the principal strategies employed.
The Hurd-Mori reaction , in its classic form, is a two-step process. wikipedia.org First, Methyl 4-acetylbenzoate is condensed with a hydrazine derivative, such as semicarbazide, to form the corresponding hydrazone. This intermediate, which must possess an α-methylene group, is then treated with excess thionyl chloride (SOCl₂). The thionyl chloride acts as both the sulfur source and the cyclizing agent, leading to the formation of the 1,2,3-thiadiazole ring in moderate to good yields. mdpi.com
More recent, one-pot modifications offer improved efficiency. A widely used method involves the reaction of an aryl ketone (Methyl 4-acetylbenzoate), p-toluenesulfonylhydrazide (tosylhydrazide), and elemental sulfur (S₈) in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net This reaction is often catalyzed by iodine and avoids the use of the harsh and moisture-sensitive thionyl chloride. researchgate.net These modern procedures provide a direct route from the ketone to the final 4-aryl-1,2,3-thiadiazole product. organic-chemistry.org
Interactive Data Table: Synthesis Conditions for 4-Aryl-1,2,3-Thiadiazoles
| Method | Precursors | Reagents/Catalyst | Typical Solvent | Yield Range | Reference |
| Hurd-Mori Reaction | Aryl ketone hydrazone | Thionyl Chloride (SOCl₂) | Dichloromethane | Good | mdpi.comwikipedia.org |
| Modified Hurd-Mori | Aryl ketone, Tosylhydrazide | Elemental Sulfur (S₈), Iodine (I₂) | DMSO | Good to Excellent | researchgate.net |
| TBAI-Catalyzed | N-tosylhydrazone, Sulfur | Tetrabutylammonium iodide (TBAI) | Dioxane | 44-98% | mdpi.com |
Suzuki, Stille, and Other Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent a viable, though less common, strategy for the synthesis of 4-aryl-1,2,3-thiadiazoles like this compound. These methods typically involve the coupling of a halogenated 1,2,3-thiadiazole with a suitable organometallic reagent.
The Suzuki-Miyaura coupling is a prospective route, which would involve the reaction of a 4-halo-1,2,3-thiadiazole with (4-(methoxycarbonyl)phenyl)boronic acid or its esters. Research on related heterocyclic systems demonstrates the feasibility of this approach. For instance, Suzuki-Miyaura reactions have been successfully applied to functionalize different thiadiazole isomers, such as 3,5-dichloro-1,2,4-thiadiazole, which reacts with various arylboronic acids to yield 5-aryl-3-chloro-1,2,4-thiadiazoles or 3,5-diaryl-1,2,4-thiadiazoles depending on the reaction conditions. nih.gov Similarly, the coupling of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govorganic-chemistry.orgmdpi.comthiadiazole) with pinacolato boronic esters has been reported, showcasing the reactivity of a bromine atom on a 1,2,3-thiadiazole-containing system in this type of reaction. researchgate.net
The Stille cross-coupling , which pairs an organohalide with an organotin compound, is another applicable methodology. Studies on 4,7-dibromobenzo[d] nih.govorganic-chemistry.orgmdpi.comthiadiazole and 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govorganic-chemistry.orgmdpi.comthiadiazole) have shown that these substrates undergo Stille reactions with various aromatic and heteroaromatic stannyl (B1234572) derivatives. nih.govresearchgate.net The reactions are typically catalyzed by palladium complexes like PdCl2(PPh3)2. nih.gov This suggests that a 4-halo-1,2,3-thiadiazole could be effectively coupled with methyl 4-(tributylstannyl)benzoate to furnish the target compound.
A general scheme for these cross-coupling reactions is presented below:
| Reaction | Thiadiazole Substrate | Coupling Partner | Catalyst (Typical) |
| Suzuki-Miyaura | 4-Halo-1,2,3-thiadiazole (X=Br, I) | (4-(methoxycarbonyl)phenyl)boronic acid | Pd(PPh3)4, Pd(OAc)2 |
| Stille | 4-Halo-1,2,3-thiadiazole (X=Br, I) | Methyl 4-(tributylstannyl)benzoate | PdCl2(PPh3)2 |
Direct Arylation Approaches
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. This strategy involves the direct coupling of a C-H bond of the thiadiazole ring with an aryl halide.
Palladium-catalyzed direct C-H (het)arylation has been successfully employed for complex 1,2,3-thiadiazole systems. For example, the direct arylation of benzo[1,2-d:4,5-d′]bis( nih.govorganic-chemistry.orgmdpi.comthiadiazole) with bromoarenes in the presence of Pd(OAc)2 is a powerful tool for forming 4-mono- and 4,8-di-arylated products. nih.govnih.gov This demonstrates that the C-H bond at the 4-position of the 1,2,3-thiadiazole ring is susceptible to this type of functionalization. The reaction conditions often involve a palladium catalyst, a phosphine (B1218219) ligand or a phosphonium (B103445) salt, and a base such as potassium pivalate (B1233124) (PivOK). nih.gov
The general applicability of this method is supported by studies on related heterocycles. Ligand-free palladium-catalyzed direct arylation of thiazoles with aryl bromides proceeds efficiently with low catalyst loadings. organic-chemistry.org Furthermore, palladium(II) acetate (B1210297) has been shown to effectively catalyze the direct C-H arylation of 1,4-disubstituted 1,2,3-triazoles, which are structurally very similar to 1,2,3-thiadiazoles. scienceopen.com This reaction provides a straightforward route to fully substituted triazoles with well-defined regiochemistry. scienceopen.com
For the synthesis of this compound, this approach would involve the reaction between unsubstituted 1,2,3-thiadiazole and methyl 4-halobenzoate.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The successful synthesis of 4-aryl-1,2,3-thiadiazoles is highly dependent on the optimization of reaction parameters to maximize yield and purity. Key variables include the choice of catalyst, solvent, base, temperature, and reaction time.
The Hurd-Mori reaction, a classical method involving the cyclization of a hydrazone with thionyl chloride, remains a common route. mdpi.comresearchgate.net However, modern variations aim to improve its efficiency and scope. A significant improvement involves a metal-free, TBAI (tetrabutylammonium iodide)-catalyzed reaction between N-tosylhydrazones and elemental sulfur, which provides 1,2,3-thiadiazoles in good yields. organic-chemistry.org Another highly efficient method uses readily available tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) at room temperature, affording very good yields. organic-chemistry.org
The table below summarizes various synthetic conditions and reported yields for the synthesis of 4-aryl-1,2,3-thiadiazole cores found in the literature.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| Modified Hurd-Mori | N-Tosylhydrazones, Sulfur | TBAI | Not specified | Not specified | Good | organic-chemistry.org |
| Tosylhydrazone Cyclization | Tosylhydrazones, NH4SCN | None | EtOH | Room Temp. | Very Good | organic-chemistry.org |
| I2-Mediated Cyclization | Enaminones, Tosylhydrazine, Sulfur | I2 / DMSO | DMSO | Not specified | Very Good | organic-chemistry.org |
| I2-Catalyzed Cyclization | Aryl Ketone, TsNHNH2, S8 | I2 (10 mol%) | DMSO | Not specified | Up to 95% | researchgate.net |
| Photocatalysis | Azoalkenes, KSCN | Cercosporin (B1668469) | Not specified | Not specified | Moderate to Max | mdpi.com |
Optimization studies often reveal that solvent choice is critical; for instance, in some multi-component reactions, acetic acid has been identified as the preeminent solvent. researchgate.net Temperature also plays a crucial role, with reactions carried out at reflux often showing significantly higher yields compared to those at room temperature. researchgate.net
Stereochemical Control and Regioselectivity Considerations in Synthetic Pathways
For the specific compound this compound, stereochemical control is not a factor in its synthesis as the molecule is achiral and does not possess any stereocenters.
However, regioselectivity is a critical consideration. The 1,2,3-thiadiazole ring is asymmetric, and reactions can potentially yield 4-substituted or 5-substituted isomers. The majority of synthetic pathways afford the 4-substituted isomer with high regioselectivity.
The classical Hurd-Mori reaction and its variations provide inherent regiochemical control. mdpi.comresearchgate.net This reaction proceeds via the cyclization of hydrazones derived from ketones possessing an α-methylene group. The regiochemistry of the final 1,2,3-thiadiazole is dictated by the structure of the starting ketone. To synthesize this compound via this route, one would start with methyl 4-(acetyl)benzoate. Its conversion to the corresponding N-tosylhydrazone, followed by reaction with a sulfur source, directly leads to the desired 4-aryl product. researchgate.net
In direct arylation approaches, the inherent reactivity of the C-H bonds on the thiadiazole ring governs regioselectivity. Studies on related heterocycles often show a preference for substitution at a specific position, which can be exploited for selective synthesis. organic-chemistry.orgscienceopen.com Similarly, in the Rh(I)-catalyzed denitrogenative annulation of 1,2,3-thiadiazoles, the electronic and steric properties of the reactants have been shown to influence the regiochemical outcome. semanticscholar.org While this specific reaction produces thiophenes, it underscores the principle that regioselectivity in reactions involving the 1,2,3-thiadiazole core can be finely tuned. semanticscholar.org
Green Chemistry Principles in the Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiadiazole derivatives to create more environmentally benign and efficient processes. nanobioletters.com These approaches focus on reducing waste, avoiding hazardous solvents, and minimizing energy consumption.
Alternative Energy Sources: Microwave irradiation and ultrasonication are prominent green techniques used in thiadiazole synthesis. nanobioletters.combenthamdirect.com These methods often lead to significantly reduced reaction times, improved yields, and fewer side products compared to conventional heating. benthamdirect.com
Greener Solvents and Catalysts: The use of eco-friendly solvents like ethanol is a key aspect of green synthesis. organic-chemistry.org Furthermore, there is a shift towards metal-free catalytic systems. For example, the synthesis of 1,2,3-thiadiazoles can be achieved using iodine in DMSO or TBAI as catalysts, avoiding the use of heavy metals. organic-chemistry.orgresearchgate.net Visible light photocatalysis represents another sustainable approach, utilizing light as a renewable energy source to drive chemical reactions under mild conditions. organic-chemistry.org
Atom Economy and One-Pot Reactions: Multi-component reactions (MCRs), such as the Ugi four-component reaction (U-4CR), are highly valued in green chemistry for their high atom economy and operational simplicity. The Ugi reaction has been employed to synthesize libraries of 4-methyl-1,2,3-thiadiazole (B96444) derivatives in a green and rapid one-pot process. nih.gov These reactions combine multiple starting materials in a single step, reducing the need for intermediate purification and minimizing solvent waste. mdpi.com
Emerging Synthetic Approaches for Analogues and Derivatives of the Compound
The development of novel synthetic methods continues to expand the toolkit for creating analogues and derivatives of this compound. These emerging approaches offer advantages in terms of efficiency, substrate scope, and functional group tolerance.
Modern Metal-Free Cyclizations: Beyond the classical Hurd-Mori reaction, several innovative metal-free methods have been developed. A notable example is the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by TBAI, which serves as a practical and improved Hurd-Mori protocol. organic-chemistry.org Another efficient, metal-free approach involves the iodine/DMSO-mediated cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur to produce 5-acyl-1,2,3-thiadiazoles. organic-chemistry.org
Photocatalysis: Visible-light photocatalysis is a rapidly advancing field in organic synthesis. The synthesis of 1,2,3-thiadiazoles can be achieved via a photocatalytic process using cercosporin as a catalyst, which allows the reaction to proceed with good regioselectivity and broad functional group compatibility under mild, sustainable conditions. mdpi.comorganic-chemistry.org
Multi-Component Strategies: As mentioned, the Ugi four-component reaction provides a powerful platform for the rapid generation of diverse 1,2,3-thiadiazole derivatives. nih.gov This one-pot strategy allows for the combination of an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid component (in this case, a thiadiazole-containing one) to quickly build molecular complexity. mdpi.comnih.gov This is particularly useful for creating libraries of analogues for structure-activity relationship studies.
Advanced Structural Elucidation and Conformational Analysis of Methyl 4 1,2,3 Thiadiazol 4 Yl Benzoate
Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal unit cell.
The ester group's conformation is anticipated to be coplanar with the benzene (B151609) ring to maximize resonance stabilization. The arrangement of molecules in the crystal lattice would be governed by weak intermolecular forces, defining the material's bulk properties.
Table 1: Predicted Bond Lengths and Angles for Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate
| Parameter | Bond/Angle | Predicted Value | Basis of Prediction |
| Bond Lengths | |||
| C=O (ester) | ~1.21 Å | Data from methyl benzoate (B1203000) derivatives | |
| C-O (ester) | ~1.34 Å | Data from methyl benzoate derivatives | |
| O-CH₃ (ester) | ~1.44 Å | Data from methyl benzoate derivatives | |
| C-C (inter-ring) | ~1.48 Å | Data from similar bi-aryl systems | |
| C=N (thiadiazole) | ~1.32 Å | Data from 1,2,3-thiadiazole (B1210528) derivatives | |
| N=N (thiadiazole) | ~1.27 Å | Data from 1,2,3-thiadiazole derivatives | |
| C-S (thiadiazole) | ~1.70 Å | Data from 1,2,3-thiadiazole derivatives | |
| Bond Angles | |||
| O=C-O (ester) | ~124° | Data from methyl benzoate derivatives | |
| C-C-C (inter-ring) | ~120° | Standard sp² hybridization | |
| C-S-N (thiadiazole) | ~95° | Data from 1,2,3-thiadiazole derivatives |
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide definitive confirmation of its chemical structure.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, thiadiazole, and methyl protons. The protons on the benzene ring would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern, in the downfield region (δ 7.5-8.5 ppm). A sharp singlet corresponding to the lone proton on the thiadiazole ring would also be present in this aromatic region. The methyl ester protons would appear as a sharp singlet further upfield, typically around δ 3.9 ppm. rsc.org
The ¹³C NMR spectrum would complement this information, showing unique resonances for each carbon atom in the molecule. Key signals would include the ester carbonyl carbon (~166 ppm), the aromatic and thiadiazole carbons (δ 120-155 ppm), and the methyl carbon (~52 ppm). mdpi.comresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Methyl (CH₃) | ~3.9 | Singlet |
| Aromatic (H2', H6') | ~8.1 | Doublet | |
| Aromatic (H3', H5') | ~7.9 | Doublet | |
| Thiadiazole (H5) | ~8.8 | Singlet | |
| ¹³C | Methyl (CH₃) | ~52 | |
| Aromatic (C3', C5') | ~129 | ||
| Aromatic (C2', C6') | ~130 | ||
| Aromatic (C1') | ~132 | ||
| Aromatic (C4') | ~135 | ||
| Thiadiazole (C4) | ~150 | ||
| Thiadiazole (C5) | ~138 | ||
| Carbonyl (C=O) | ~166 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A cross-peak between the two aromatic doublets would confirm their adjacency on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations. It would show a correlation from the methyl protons to the carbonyl carbon, and from the aromatic protons to the thiadiazole carbon, thus confirming the link between the methyl benzoate and thiadiazole moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could provide information on the preferred solution-state conformation, such as the spatial relationship between the protons on the phenyl ring and the proton on the thiadiazole ring.
Dynamic NMR for Conformational Exchange Studies
Dynamic NMR (DNMR) is used to study molecules that undergo conformational changes at a rate comparable to the NMR timescale. For this compound, the primary dynamic process would be the rotation around the single bond connecting the phenyl and thiadiazole rings. At room temperature, this rotation is expected to be rapid, leading to time-averaged, sharp NMR signals. By lowering the temperature, this rotation could be slowed. If the energy barrier to rotation is sufficiently high, DNMR could allow for the observation of individual conformers, providing valuable data on the rotational energy barrier and the stability of different spatial arrangements.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.
FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong, sharp absorption band around 1720-1730 cm⁻¹ corresponding to the C=O stretching of the ester group. researchgate.net Other key absorptions would include C-O stretching vibrations for the ester at approximately 1280 cm⁻¹ and 1100 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹. Vibrations characteristic of the 1,2,3-thiadiazole ring (C=N, N=N, C-S stretches) would be expected in the 1500-800 cm⁻¹ fingerprint region. researchgate.netnih.gov
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations, particularly the symmetric "breathing" mode, and the C=N bonds of the thiadiazole ring are expected to produce strong Raman signals. chemicalbook.com
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Predicted FT-IR Frequency | Predicted Raman Frequency |
| C-H Stretch (Aromatic) | Phenyl, Thiadiazole | 3100-3000 (Medium) | 3100-3000 (Strong) |
| C-H Stretch (Aliphatic) | Methyl (CH₃) | 2980-2950 (Weak) | 2980-2950 (Medium) |
| C=O Stretch | Ester | 1730-1720 (Strong) | 1730-1720 (Weak) |
| C=C Stretch | Aromatic Ring | 1610-1580 (Medium) | 1610-1580 (Strong) |
| C=N / N=N Stretch | Thiadiazole Ring | 1550-1400 (Medium) | 1550-1400 (Medium) |
| C-O Stretch | Ester | 1300-1250 (Strong) | 1300-1250 (Weak) |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govsemanticscholar.org For this compound (C₁₀H₈N₂O₂S), the calculated exact mass is 220.0306 Da. An HRMS measurement confirming this mass to within a few parts per million would unambiguously verify its molecular formula.
Furthermore, analysis of the fragmentation pattern in the mass spectrum provides structural information. Under electron ionization (EI), a plausible fragmentation pathway would begin with the molecular ion ([M]⁺• at m/z 220). Subsequent fragmentation could involve:
Loss of the methoxy (B1213986) radical (•OCH₃) to yield an acylium ion at m/z 189.
Loss of the entire methoxycarbonyl radical (•COOCH₃) to give a fragment at m/z 161.
Cleavage of the thiadiazole ring, often characterized by the loss of a nitrogen molecule (N₂), leading to smaller, stable fragment ions.
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives or Potential Chirality Studies
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules that can rotate plane-polarized light. This compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it would not exhibit a CD or ORD spectrum.
These techniques would only become relevant if the molecule were modified to introduce chirality. For instance, the synthesis of a derivative containing a chiral center, or the formation of a complex with a chiral host molecule, would produce a species that could be analyzed by chiroptical methods to determine its absolute configuration or study its binding interactions.
Electron Microscopy Techniques (e.g., TEM, SEM) for Supramolecular Assembly or Material Contexts
While direct experimental data from Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) specifically for this compound is not extensively available in public literature, the utility of these techniques can be thoroughly understood by examining studies on structurally analogous heterocyclic compounds. Electron microscopy is a powerful tool for visualizing the morphology and structure of materials at the nanoscale, which is crucial for understanding the supramolecular assemblies and solid-state properties of organic molecules.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy operates by transmitting a beam of electrons through an ultrathin specimen. The interaction of the electrons with the sample forms an image, which is then magnified and focused onto an imaging device. TEM can provide high-resolution images of the internal structure of materials.
Furthermore, cryo-TEM, a technique where the sample is flash-frozen in a vitrified solvent, could be employed to observe the morphology of aggregates of this compound in a near-native state, preserving delicate structures that might be altered by conventional sample preparation methods. This is particularly useful for studying liquid crystalline phases or other ordered assemblies in solution. anu.edu.aujst.go.jp
Illustrative TEM Data for a Hypothetical Self-Assembled Thiadiazole Derivative:
| Parameter | Observed Value | Description |
| Morphology | Nanofibers | Elongated, thread-like structures observed. |
| Average Width | 20 ± 5 nm | The average diameter of the individual nanofibers. |
| Length | > 1 µm | Nanofibers extending beyond the field of view. |
| Electron Diffraction | Diffuse Rings | Indicative of an amorphous or poorly crystalline nature of the assembly. |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy provides detailed images of the surface of a sample. It works by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.
For this compound, SEM would be particularly useful for examining the morphology of its crystalline form or of thin films and other solid-state preparations. For example, SEM could reveal the crystal habit, surface features, and any defects present. In research on related heterocyclic compounds, SEM has been used to characterize the morphology of prepared phosphors, revealing intricate networks of interconnected micro-fibers. researchgate.net This type of analysis is crucial for understanding how the molecule packs in the solid state and how this might influence its material properties.
SEM can also be used to observe changes in morphology induced by external stimuli, such as temperature or solvents. For instance, if this compound were to exhibit different polymorphic forms, SEM could help to distinguish between them based on their crystal morphologies.
Illustrative SEM Data for a Hypothetical Crystalline Thiadiazole Derivative:
| Parameter | Observed Value | Description |
| Crystal Habit | Plate-like | Crystals grow predominantly in two dimensions, forming thin plates. |
| Surface Topography | Smooth with some step-like features | The crystal surfaces are generally flat, with evidence of layered growth. |
| Average Crystal Size | 50 µm x 20 µm x 2 µm | Dimensions of typical single crystals observed. |
| Agglomeration | Moderate | Individual crystals are often found in clusters. |
Computational Chemistry and Theoretical Modeling of Methyl 4 1,2,3 Thiadiazol 4 Yl Benzoate
Quantum Mechanical (QM) Calculations
No specific studies detailing quantum mechanical calculations for Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate were identified. Theoretical investigations on similar heterocyclic compounds often utilize the following methodologies:
While no explicit DFT data exists for the target compound, studies on other thiadiazole derivatives frequently use DFT to calculate electronic properties. Such analyses typically involve the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting the reactivity and electronic behavior of a molecule. The energy gap between HOMO and LUMO is a key parameter in assessing molecular stability.
There is no available research that employs Ab Initio methods for high-accuracy property calculations of this compound. These computationally intensive methods are used for precise predictions of molecular properties when high accuracy is required.
Computational prediction of spectroscopic parameters is a standard practice in the characterization of new compounds. However, no published data was found for the predicted NMR, IR, or UV-Vis spectra of this compound based on theoretical calculations.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Information regarding molecular mechanics and molecular dynamics simulations specifically for this compound is not available in the current body of scientific literature.
No studies on the conformational analysis or energy minimization of this compound using molecular mechanics were found. This type of analysis is fundamental for understanding the three-dimensional structure and stability of a molecule.
Research detailing the solvation effects and intermolecular interactions of this compound through molecular dynamics simulations has not been published. These simulations are vital for understanding the behavior of the compound in different solvent environments and its potential interactions with other molecules.
Docking Studies and Ligand-Target Interactions (Conceptual Frameworks)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is crucial in drug discovery for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy. amazonaws.com
The primary goal of docking is to identify the most stable binding mode, characterized by the lowest binding energy or docking score. uowasit.edu.iq This score is calculated by a scoring function that considers various non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. amazonaws.com For thiadiazole derivatives, docking studies have been instrumental in elucidating hypothetical binding modes with various receptors, such as the GABA-A receptor-associated protein. amazonaws.com
The conceptual framework for a docking study involving this compound would involve:
Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). This involves removing water molecules and any co-crystallized ligands. nih.gov
Preparation of the Ligand: Generating the 3D structure of this compound and optimizing its geometry to find the lowest energy conformation.
Docking Simulation: Using software to systematically search for the best fit of the ligand within the receptor's active site. Algorithms, such as genetic algorithms, are often employed to explore the conformational space of the ligand. amazonaws.com
Analysis of Results: The output provides various possible binding poses, ranked by their docking scores. The top-ranked poses are then analyzed to identify key interactions (e.g., hydrogen bonds with specific amino acid residues) that stabilize the ligand-receptor complex. uowasit.edu.iq
For instance, a hypothetical docking study of this compound against a target like a receptor tyrosine kinase could reveal key interactions. The nitrogen and sulfur atoms of the thiadiazole ring, along with the carbonyl oxygen of the ester group, could act as hydrogen bond acceptors, while the aromatic rings could participate in pi-stacking or hydrophobic interactions.
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| Kinase A | -8.5 | LYS 72 | Hydrogen Bond |
| Kinase A | TYR 150 | Pi-Stacking | |
| Kinase B | -7.9 | ASP 184 | Hydrogen Bond |
| Kinase B | LEU 83 | Hydrophobic |
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ymerdigital.com For derivatives of this compound, a QSAR study could be developed to predict their potential efficacy as, for example, anticancer agents. nih.gov
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process involves:
Data Set Collection: Assembling a series of thiadiazole derivatives with experimentally determined biological activities (e.g., IC50 values). ymerdigital.com
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be categorized as constitutional, topological, quantum-chemical, or electronic descriptors. ymerdigital.com
Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov
Model Validation: Rigorously validating the model using both internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its predictive power. nih.gov
A QSAR model for thiadiazole derivatives might reveal that specific electronic properties (like the partial charge on the thiadiazole sulfur atom) and steric properties (like the size of a substituent on the benzoate (B1203000) ring) are critical for activity. Such models serve as powerful tools for designing new, more potent derivatives and prioritizing them for synthesis and testing. ymerdigital.com
Table 2: Example of Descriptors Used in a QSAR Model for Thiadiazole Derivatives (Note: This table is illustrative and does not represent a specific published QSAR model for this compound.)
| Descriptor | Type | Potential Influence on Activity |
| LogP | Physicochemical | Lipophilicity, cell membrane permeability |
| Molecular Weight | Constitutional | Size and steric hindrance |
| HOMO Energy | Quantum-Chemical | Electron-donating ability |
| LUMO Energy | Quantum-Chemical | Electron-accepting ability |
| Dipole Moment | Electronic | Polarity and intermolecular interactions |
Reaction Mechanism Predictions using Computational Approaches
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies. For the synthesis of this compound, which can be formed through reactions like the Hurd-Mori synthesis, computational methods can elucidate the step-by-step pathway. mdpi.com
The Hurd-Mori reaction, for instance, involves the cyclization of a hydrazone with thionyl chloride. mdpi.com A computational study of this reaction would typically involve:
Geometry Optimization: Calculating the optimized 3D structures of reactants, intermediates, transition states, and products.
Frequency Calculations: Confirming that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.
Energy Profile: Constructing a reaction energy profile that maps the energy changes throughout the reaction, highlighting the activation barriers for each step.
Topological Analysis of Electron Density (AIM, ELF)
The theory of Atoms in Molecules (AIM) and the analysis of the Electron Localization Function (ELF) are methods used to analyze the electron density of a molecule to understand chemical bonding and structure. gla.ac.uk These analyses provide a quantum mechanical basis for chemical concepts like atoms, bonds, and lone pairs. gla.ac.uk
Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. gla.ac.uk The analysis focuses on the critical points in the electron density, where the gradient of the density is zero. A bond critical point (BCP) located between two nuclei is indicative of a chemical bond. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature of the bond. For this compound, AIM analysis could be used to:
Characterize the C-S, N-N, and N-S bonds within the thiadiazole ring.
Quantify the degree of covalent versus ionic character in these bonds.
Identify weaker non-covalent interactions that may influence the molecule's conformation.
Electron Localization Function (ELF): ELF is a function that provides a measure of the probability of finding an electron pair in a given region of a molecule. researchgate.net The topological analysis of the ELF field reveals basins of attraction that correspond to atomic cores, covalent bonds, and lone pairs. This provides a visual and quantitative picture of the electron distribution that aligns well with classical Lewis structures. An ELF analysis of this compound would help in:
Visualizing the lone pairs on the nitrogen and sulfur atoms of the thiadiazole ring.
Characterizing the aromaticity of the phenyl and thiadiazole rings.
Understanding the electronic effects of the methyl benzoate substituent on the thiadiazole ring.
Table 3: Hypothetical AIM Parameters for Bonds in this compound (Note: This table is for illustrative purposes only. The values are representative of what an AIM analysis might yield.)
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |
| C=C (phenyl) | ~0.33 | Negative | Shared (covalent) |
| C-S (thiadiazole) | ~0.18 | Slightly Positive | Polar Covalent |
| N-N (thiadiazole) | ~0.29 | Negative | Shared (covalent) |
| C-O (ester) | ~0.25 | Positive | Polar Covalent |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Methyl 4 1,2,3 Thiadiazol 4 Yl Benzoate Derivatives
Systematic Modification Strategies and Library Synthesis for SAR Studies
To comprehensively understand the SAR of methyl 4-(1,2,3-thiadiazol-4-yl)benzoate derivatives, a systematic approach to molecular modification is essential. This typically involves the synthesis of a focused library of compounds where specific regions of the molecule are altered. The primary strategies for modification can be categorized as follows:
Modification of the Benzoate (B1203000) Ring: Introduction of a variety of substituents at different positions (ortho, meta, and para) of the phenyl ring can probe the electronic and steric requirements for activity. Substituents can range from simple alkyl and alkoxy groups to halogens and more complex functionalities.
Variation of the Ester Group: The methyl ester can be replaced with a range of other esters (e.g., ethyl, propyl, butyl) to investigate the impact of size and lipophilicity on activity. Furthermore, the ester can be bioisosterically replaced with other functional groups such as amides, carboxylic acids, or tetrazoles to modulate properties like metabolic stability and hydrogen bonding potential. patsnap.comnih.gov
Substitution on the Thiadiazole Ring: While the parent 1,2,3-thiadiazole (B1210528) is unsubstituted at the 5-position, the introduction of small alkyl or halo substituents could be explored to fine-tune the electronic nature and steric profile of the heterocyclic core.
The synthesis of such a library would likely employ combinatorial chemistry techniques to efficiently generate a diverse set of analogs for biological screening.
Impact of Substituent Effects on Electronic and Steric Properties
The introduction of different substituents to the this compound scaffold can significantly alter its electronic and steric properties, which in turn can influence its biological activity.
Electronic Effects:
Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or methyl (-CH3) on the benzoate ring can increase the electron density of the aromatic system. This can enhance pi-pi stacking interactions with biological targets.
Electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease the electron density of the phenyl ring. These groups can participate in different types of interactions, such as dipole-dipole or hydrogen bonding.
Steric Effects:
The size and shape of substituents play a crucial role in how the molecule fits into a biological target's binding site. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient interaction to elicit a biological response.
The position of the substituent is also critical. A substituent at the ortho position of the benzoate ring, for example, will have a more significant steric impact on the orientation of the thiadiazole ring compared to a substituent at the para position.
A computational evaluation of these steric and electronic contributions can provide valuable insights for designing more potent and selective analogs. mdpi.com
| Substituent Position | Electronic Effect | Potential Steric Impact |
| Ortho on Benzoate | Can influence the torsion angle between the phenyl and thiadiazole rings. | High potential for steric hindrance with the binding pocket. |
| Meta on Benzoate | Primarily electronic influence on the phenyl ring. | Moderate steric influence, depending on the substituent size. |
| Para on Benzoate | Strong electronic influence on the overall molecule. | Minimal direct steric clash with the thiadiazole moiety. |
Role of the Thiadiazole Ring in Activity Modulation
The 1,2,3-thiadiazole ring is a key pharmacophore in many biologically active compounds. mdpi.com Its role in modulating the activity of this compound derivatives is multifaceted. The thiadiazole ring is a bioisostere of other five-membered heterocycles and can participate in various non-covalent interactions with biological targets.
The nitrogen and sulfur atoms in the thiadiazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in an enzyme's active site or a receptor's binding pocket. The aromatic nature of the thiadiazole ring also allows it to participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Influence of the Benzoate Moiety and Ester Group on Molecular Interactions
The benzoate moiety and the methyl ester group are critical for the molecular interactions of this compound derivatives. The benzoate ring provides a scaffold for hydrophobic interactions within a binding pocket. youtube.com The planarity of the aromatic ring facilitates favorable stacking interactions.
The methyl ester group can act as a hydrogen bond acceptor through its carbonyl oxygen. researchgate.net This interaction can be crucial for anchoring the molecule within the binding site of a biological target. The size and nature of the ester's alkyl group can also influence lipophilicity and how the molecule is positioned within a hydrophobic pocket.
Bioisosteric replacement of the ester group with functionalities like a carboxylic acid or an amide can introduce new interaction points, such as the ability to act as a hydrogen bond donor, and can alter the compound's pharmacokinetic profile. patsnap.comnih.gov
| Molecular Fragment | Potential Interactions |
| Benzoate Ring | Hydrophobic interactions, pi-pi stacking. |
| Ester Carbonyl | Hydrogen bond acceptor. |
| Ester Methyl Group | Van der Waals interactions, influences lipophilicity. |
Pharmacophore Elucidation and Binding Site Mapping (Conceptual)
Based on the structure of this compound, a conceptual pharmacophore model can be proposed. This model highlights the key chemical features that are likely important for biological activity.
A hypothetical pharmacophore model for this compound class might include:
An aromatic feature: Represented by the benzoate ring.
A hydrogen bond acceptor: The carbonyl oxygen of the methyl ester.
A second hydrogen bond acceptor feature: The nitrogen atoms of the thiadiazole ring.
A hydrophobic feature: The phenyl ring and potentially the methyl group of the ester.
Computational methods like pharmacophore modeling can be used to generate and refine such models based on a set of active and inactive compounds. mdpi.com This information can then be used to virtually screen large compound libraries to identify new potential lead structures.
Binding site mapping, often performed using molecular docking simulations, can further elucidate how these pharmacophoric features interact with a specific biological target. This can help to visualize the orientation of the molecule in the binding pocket and identify key amino acid residues involved in the interaction.
Development of SAR Models Based on Experimental Data and Computational Insights
Once a library of this compound derivatives has been synthesized and their biological activities determined, quantitative structure-activity relationship (QSAR) models can be developed. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.
These models typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as:
Electronic properties: (e.g., Hammett constants, partial charges)
Steric properties: (e.g., molar refractivity, van der Waals volume)
Hydrophobic properties: (e.g., logP)
By analyzing the QSAR models, researchers can gain a deeper understanding of the SAR and make predictions about the activity of newly designed compounds. Computational insights from molecular docking and pharmacophore modeling can be integrated into the QSAR model development to improve its predictive power.
Investigation of Specific Interactions with Biomolecular Targets (e.g., Enzyme Active Sites, Receptor Pockets)
The ultimate goal of SAR and SPR studies is to understand how this compound derivatives interact with their specific biomolecular targets. This can be investigated through a combination of experimental and computational techniques.
Experimental Techniques:
X-ray crystallography: Can provide a high-resolution 3D structure of the ligand-target complex, revealing the precise binding mode and all intermolecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy: Can be used to study the interactions between the ligand and the target in solution.
Site-directed mutagenesis: Can be used to identify key amino acid residues in the binding site that are essential for ligand binding and activity.
Computational Techniques:
Molecular docking: Predicts the preferred orientation of a ligand when bound to a receptor.
Molecular dynamics simulations: Can be used to study the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the interaction.
By combining these approaches, a detailed picture of the specific interactions between this compound derivatives and their biological targets can be obtained, which is invaluable for the design of next-generation compounds with improved efficacy and selectivity.
Correlation of Structural Features with Desired Chemical or Biological Activity Profiles
The biological and chemical activities of thiadiazole derivatives are highly dependent on the nature and position of substituents on the thiadiazole ring and any associated phenyl rings. Research on various thiadiazole-containing compounds has highlighted several key structural features that can be modulated to tune their activity profiles, primarily in the realms of antimicrobial and anticancer applications.
Influence of Substituents on Antimicrobial Activity:
In a study on a series of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives, the nature of the substituent introduced via an aldehyde condensation was found to be critical for their antimicrobial activity. The research indicated that the introduction of a 5-nitro-2-furoyl moiety resulted in the highest bioactivity against Gram-positive bacteria. mdpi.com This suggests that the presence of a nitro group and a furan (B31954) ring can significantly enhance the antimicrobial properties of the thiadiazole scaffold.
Another study on 4-methyl-1,2,3-thiadiazole (B96444) derivatives revealed that compounds containing 3-(trifluoromethyl)phenyl and 2-methylphenyl groups possessed a broad spectrum of fungicidal activity. nih.gov Furthermore, the replacement of a chlorine atom with a fluorine atom in some derivatives improved their direct inhibition activities against the tobacco mosaic virus (TMV). nih.gov This highlights the importance of halogen substitution and the presence of electron-withdrawing groups on the phenyl ring in modulating the biological activity.
The following table summarizes the observed antimicrobial activity of some 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazone derivatives:
| Compound ID | Substituent (R) | Target Organism | Activity (MIC in µg/mL) |
| 1 | 2-chlorophenyl | Gram-positive bacteria | Moderate |
| 2 | 4-chlorophenyl | Gram-positive bacteria | Moderate |
| 3 | 2-fluorophenyl | Gram-positive bacteria | Moderate |
| 4 | 4-fluorophenyl | Gram-positive bacteria | Moderate |
| 5 | 5-nitro-2-furyl | Gram-positive bacteria | 1.95–15.62 |
Data synthesized from a study on 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives, which are structurally related to the compound of interest. mdpi.com
Influence of Substituents on Anticancer Activity:
Research into various thiadiazole derivatives has demonstrated their potential as anticancer agents, with the activity being closely linked to the substitution pattern. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, the presence of a 3,4,5-trimethoxyphenyl group was found to be crucial for cytotoxicity against several human cancer cell lines. nih.gov The position of this substituent on the thiadiazole ring was also a determining factor for activity. nih.gov
In a separate study on 1,3,4-thiadiazole derivatives, compounds bearing a 4-methoxyphenyl (B3050149) group and N-acetyl or propionyl substitutions showed increased binding affinity and selectivity for human adenosine (B11128) A3 receptors, which can be a target in cancer therapy.
The table below illustrates the antiproliferative activity of some 4-(2-hydroxyaryl)-1,2,3-thiadiazole derivatives, which share the 1,2,3-thiadiazole core.
| Compound ID | Substituents on 2-hydroxyphenyl moiety | Cell Line (K562) IC50 (µg/mL) | Cell Line (HeLa) IC50 (µg/mL) |
| 6 | 5-chloro, 3-nitro | 10 | 10 |
| 7 | 5-bromo, 3-methyl | >50 | >50 |
Data from a study on 4-(2-hydroxyaryl)-1,2,3-thiadiazole derivatives, which are structurally related to the compound of interest.
While these findings provide valuable insights into the SAR of the broader thiadiazole class of compounds, it is important to note that direct extrapolation to this compound and its specific derivatives should be done with caution. Further dedicated research is necessary to elucidate the precise structure-activity and structure-property relationships for this particular chemical entity.
Mechanistic Elucidation of Biological and Chemical Interactions of Methyl 4 1,2,3 Thiadiazol 4 Yl Benzoate
Exploration of Molecular Targets and Binding Modes
The molecular targets of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate have not been explicitly identified in the scientific literature. However, research on analogous 4-aryl-1,2,3-thiadiazole compounds suggests potential interactions with key cellular proteins involved in cancer progression. Two prominent molecular targets identified for this class of compounds are Heat shock protein 90 (Hsp90) and tubulin. bepls.comnih.gov
Heat shock protein 90 (Hsp90): Certain 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazoles have demonstrated potent inhibition of Hsp90. researchgate.netnih.gov Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. The binding of these thiadiazole derivatives to the N-terminal ATP-binding pocket of Hsp90 disrupts its chaperone function, leading to the degradation of client proteins and subsequent inhibition of cancer cell proliferation. researchgate.netnih.gov
The binding mode of these inhibitors involves a crucial network of hydrogen bonds between the resorcinol (B1680541) group of the thiadiazole derivative and conserved amino acid residues within the ATP-binding site of Hsp90, including Leu 48, Ser 52, Asp 93, Gly 97, and Thr 184. nih.gov Additionally, hydrophobic interactions with residues such as Asn 51, Ala 55, Met 98, and Phe 138 contribute to the binding affinity. nih.gov A detailed thermodynamic analysis of the binding of aryl-dihydroxyphenyl-thiadiazole inhibitors to human Hsp90α revealed that the interaction is primarily driven by a large favorable enthalpic contribution, supplemented by a smaller favorable entropic contribution, indicating an enthalpically and entropically optimized binding process. nih.gov
Tubulin: Another potential molecular target for 4-aryl-1,2,3-thiadiazole derivatives is tubulin. bepls.com Some analogs of the natural product combretastatin (B1194345) A-4, where the cis-stilbene (B147466) bridge is replaced by a 1,2,3-thiadiazole (B1210528) ring, have been shown to inhibit tubulin polymerization. bepls.com These compounds are thought to bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This interference with microtubule dynamics leads to cell cycle arrest and apoptosis. bepls.comnih.gov The 3,4,5-trimethoxyphenyl group, a key pharmacophore for tubulin inhibition, appears to be crucial for the activity of these thiadiazole derivatives. bepls.com
| Potential Molecular Target | Interacting Moiety (in related compounds) | Key Interacting Residues/Binding Site | Potential Consequence of Binding |
|---|---|---|---|
| Heat shock protein 90 (Hsp90) | 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole | N-terminal ATP-binding pocket (Leu 48, Ser 52, Asp 93, Gly 97, Thr 184) | Inhibition of chaperone function, degradation of oncoproteins |
| Tubulin | 4-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole | Colchicine-binding site on β-tubulin | Inhibition of microtubule polymerization, cell cycle arrest |
Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., Competitive, Non-Competitive)
Specific enzyme inhibition kinetic studies for this compound are not available. However, based on the identified molecular targets for related compounds, some inferences can be made.
For Hsp90 inhibitors, the mechanism is typically competitive, with the inhibitor binding to the ATP-binding site and preventing the binding of the natural substrate, ATP. nih.gov The detailed thermodynamic studies on 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazoles binding to Hsp90 are consistent with a high-affinity interaction within a specific binding pocket. nih.gov
For tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, the inhibition is non-competitive with respect to GTP, which binds to a different site on tubulin. These inhibitors disrupt the assembly of tubulin dimers into microtubules. nih.gov
Receptor Binding Assays and Ligand-Receptor Complex Formation
There is no specific information available from receptor binding assays for this compound. The primary targets identified for structurally similar compounds, Hsp90 and tubulin, are intracellular proteins rather than cell surface receptors. The interaction with these targets is typically studied using techniques like isothermal titration calorimetry (ITC), thermal shift assays (TSA), and X-ray crystallography to characterize the binding affinity and the three-dimensional structure of the protein-ligand complex. nih.govnih.gov For instance, co-crystallization studies of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles with the N-terminal domain of Hsp90 have provided detailed insights into the ligand-receptor complex formation at an atomic level. nih.gov
Modulation of Cellular Pathways and Signaling Cascades (Mechanistic Focus)
Based on the potential molecular targets, this compound could modulate several cellular pathways and signaling cascades.
Hsp90 Inhibition-Mediated Pathway Modulation: Inhibition of Hsp90 would lead to the degradation of a wide array of client proteins, many of which are critical components of signaling pathways that promote cancer cell growth and survival. This includes:
MAPK/ERK Pathway: Degradation of kinases such as RAF and MEK.
PI3K/Akt Pathway: Degradation of Akt.
Tyrosine Kinase Receptor Signaling: Degradation of receptors like HER2/ErbB2 and EGFR.
Studies on 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole Hsp90 inhibitors have confirmed the depletion of Hsp90 client proteins such as CRAF, ERBB2, and CDK4 in cancer cells. researchgate.net This demonstrates a clear mechanistic link between Hsp90 inhibition by these thiadiazole derivatives and the disruption of key oncogenic signaling pathways.
Tubulin Polymerization Inhibition-Mediated Pathway Modulation: Disruption of microtubule dynamics by tubulin inhibitors triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This arrest can activate downstream signaling cascades that ultimately lead to apoptosis. Key pathways involved include:
Activation of the anaphase-promoting complex/cyclosome (APC/C).
Modulation of the Bcl-2 family of proteins.
Activation of caspases.
Investigation of Antiproliferative Mechanisms in Cellular Models (e.g., Apoptosis Induction Pathways, Cell Cycle Arrest Points)
The antiproliferative mechanisms of 4-aryl-1,2,3-thiadiazole derivatives have been investigated in various cancer cell lines.
Apoptosis Induction: Hsp90 inhibitors, including the 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole series, have been shown to induce apoptosis in cancer cells. researchgate.netnih.gov This is often evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.net The induction of apoptosis is a direct consequence of the degradation of client proteins that are essential for cell survival.
Cell Cycle Arrest: Tubulin polymerization inhibitors, including 1,2,3-thiadiazole analogs of combretastatin A-4, are known to cause cell cycle arrest at the G2/M phase. bepls.com This is a direct result of the disruption of the mitotic spindle, which prevents the proper segregation of chromosomes and progression through mitosis. Similarly, some 5-aryl-1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest at the S and G2/M phases in different cancer cell lines. nih.gov
| Mechanism | Observed Effect in Related Compounds | Affected Cancer Cell Lines (Examples) |
|---|---|---|
| Apoptosis Induction | PARP cleavage, caspase activation | HCT116 (human colon cancer) |
| Cell Cycle Arrest | G2/M phase arrest | HL-60 (human myeloid leukemia), HCT-116 (human colon adenocarcinoma) |
Antimicrobial Mechanisms of Action (e.g., Cell Wall Synthesis Inhibition, DNA Gyrase Interference)
While the broader class of thiadiazoles has been extensively studied for antimicrobial properties, there is a lack of specific information on the antimicrobial mechanisms of action for this compound or closely related 4-aryl-1,2,3-thiadiazole derivatives. Studies on other thiadiazole isomers, such as 1,3,4-thiadiazoles, have shown a wide range of antimicrobial activities, but their mechanisms are diverse and cannot be directly extrapolated to the 1,2,3-thiadiazole scaffold. mdpi.comnih.gov
Interaction with Nucleic Acids (DNA/RNA) and Proteins: Binding Affinities and Conformational Changes
Direct interaction with nucleic acids (DNA/RNA) has not been reported as a primary mechanism of action for this compound or its close analogs. The primary interactions appear to be with proteins.
As discussed in Section 6.1, 4-aryl-1,2,3-thiadiazole derivatives have been shown to bind to Hsp90 with high affinity. The dissociation constants (Kd) for the binding of some 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazoles to Hsp90 are in the nanomolar range, as determined by isothermal titration calorimetry and thermal shift assays. researchgate.netnih.gov The binding of these inhibitors to the N-terminal domain of Hsp90 induces conformational changes that prevent the binding of ATP and the subsequent conformational cycling of the chaperone that is necessary for its function. nih.gov
For tubulin, the binding of 1,2,3-thiadiazole-based inhibitors to the colchicine site prevents the conformational changes required for the polymerization of tubulin dimers into microtubules. bepls.com
Chelation and Coordination Chemistry with Metal Ions
The 1,2,3-thiadiazole ring system, a key component of this compound, possesses heteroatoms with lone pairs of electrons, making it a potential ligand for coordination with metal ions. Thiadiazoles are known to form complexes with various transition metals, and the coordination can occur through the nitrogen or sulfur atoms of the heterocyclic ring. The specific coordination mode is influenced by factors such as the nature of the metal ion, the substituents on the thiadiazole ring, and the reaction conditions.
While no specific studies on the chelation of this compound with metal ions have been reported, the presence of the 4-yl-benzoate substituent could influence its coordination behavior. The ester group might participate in the coordination, potentially leading to the formation of bidentate or bridging complexes. The electronic properties of the benzoate (B1203000) group can also affect the electron density on the thiadiazole ring, thereby modulating its affinity for metal ions. The study of such metal complexes is of interest due to their potential applications in catalysis, materials science, and medicinal chemistry.
Table 1: Potential Coordination Sites of this compound
| Potential Coordinating Atom | Rationale |
|---|---|
| Nitrogen (N2 or N3) | Lone pair of electrons available for coordination. |
| Sulfur (S1) | Lone pair of electrons, though generally a weaker coordinator than nitrogen in thiadiazoles. |
Role of Metabolites in Mechanistic Pathways
The metabolic fate of this compound in biological systems has not been explicitly studied. However, based on the metabolism of related compounds, potential metabolic pathways can be proposed. The metabolism is likely to involve the enzymatic systems of the liver, particularly the cytochrome P450 (CYP) enzymes.
One potential metabolic pathway for the 1,2,3-thiadiazole ring involves oxidation by CYP enzymes. For some monocyclic 1,2,3-thiadiazoles, this oxidation can lead to the extrusion of the three heteroatoms and the formation of the corresponding acetylenic compounds. This metabolic activation could lead to reactive intermediates that may interact with cellular macromolecules.
The methyl benzoate moiety is expected to undergo hydrolysis by esterase enzymes to yield benzoic acid and methanol (B129727). Benzoic acid is a well-known metabolite that is typically conjugated with glycine (B1666218) to form hippuric acid, which is then excreted in the urine. nih.gov The metabolism of methylbenzoates has been studied in microorganisms, which utilize a meta-cleavage pathway. nih.govasm.orgjst.go.jp
It is important to note that these are hypothetical metabolic pathways. The actual metabolites and their roles in any biological activity of this compound would need to be determined through dedicated metabolic studies.
Detailed Analysis of Photophysical and Photochemical Mechanisms
The photochemistry of 1,2,3-thiadiazoles is a well-documented area of research. Upon absorption of ultraviolet light, these compounds can undergo a variety of photochemical reactions, the most prominent of which is the extrusion of molecular nitrogen. This process leads to the formation of highly reactive, short-lived intermediates.
The primary photochemical event for 1,2,3-thiadiazoles is the cleavage of the N2-N3 bond, followed by the loss of a nitrogen molecule (N₂). This denitrogenation can proceed from the singlet excited state and results in the formation of a transient thiirene (B1235720) intermediate. Thiirenes are three-membered rings containing a sulfur atom and are generally unstable, though their stability can be influenced by the substituents.
Alternatively, the initially formed diradical can rearrange to a thioketene (B13734457). The partitioning between the thiirene and thioketene pathways is dependent on the substitution pattern of the thiadiazole ring. For instance, studies on 4-phenyl-1,2,3-thiadiazole (B1662399) have shown the formation of both thiirene and thioketene species upon photolysis. rsc.org
These reactive intermediates can then undergo a variety of subsequent reactions, including dimerization, reaction with solvents, or intramolecular rearrangements, leading to the formation of stable photoproducts. The specific photoproducts formed will depend on the reaction conditions and the nature of the substituents on the thiadiazole ring. The presence of the 4-(methoxycarbonyl)phenyl group in this compound is expected to influence the photochemistry, potentially affecting the stability of the intermediates and the distribution of the final products. However, detailed photochemical studies on this specific compound are not currently available.
Table 2: Key Intermediates and Products in the Photochemistry of 1,2,3-Thiadiazoles
| Intermediate/Product | Description |
|---|---|
| Thiirene | A three-membered heterocyclic compound containing one sulfur and two carbon atoms. A key transient intermediate. |
| Thioketene | A sulfur analog of ketene, with the general structure R₂C=C=S. Another important transient intermediate. |
Derivatization Strategies and Analogue Synthesis for Enhanced Research Utility
Functionalization of the Thiadiazole Ring
The 1,2,3-thiadiazole (B1210528) ring is an electron-deficient heterocycle, which dictates its reactivity. The carbon atoms, C4 and C5, have low electron density, making them generally resistant to electrophilic substitution. chemicalbook.com Instead, nucleophilic attack is more favorable, preferentially at the C5 position. chemicalbook.com However, direct functionalization of the unsubstituted 1,2,3-thiadiazole ring is often challenging and can lead to ring-opening or rearrangement reactions rather than simple substitution. rsc.orgresearchgate.net
Key reactivity characteristics include:
Electrophilic Attack: Electrophiles tend to react with the nitrogen atoms rather than the carbon atoms, leading to quaternization. chemicalbook.comnih.gov
Nucleophilic Attack: The ring is susceptible to attack by nucleophiles, which can result in ring cleavage. This reactivity can be exploited to transform the thiadiazole into other heterocyclic systems.
Thermal and Photochemical Decomposition: A significant feature of 1,2,3-thiadiazoles is their ability to lose a molecule of dinitrogen (N₂) upon heating or irradiation, a property that can be used in synthetic chemistry. e-bookshelf.de
Due to the synthetic challenges of direct modification, analogues with substituents on the thiadiazole ring are typically prepared by constructing the ring from appropriately functionalized starting materials, for example, via the Hurd-Mori reaction. mdpi.comorganic-chemistry.orgresearchgate.net This approach allows for the introduction of a wide variety of functional groups at either the C4 or C5 position by selecting the corresponding ketone precursor.
Modifications of the Benzoate (B1203000) Moiety
The benzoate portion of the molecule offers a more predictable platform for derivatization, primarily through electrophilic aromatic substitution on the benzene (B151609) ring. The methyl ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming substituents to the meta positions (C3 and C5). mnstate.eduechemi.com
A classic example of this reactivity is the nitration of methyl benzoate. scribd.com
Reaction: Treatment with a mixture of concentrated nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺). scribd.comaiinmr.com
Mechanism: The π electrons of the aromatic ring attack the nitronium ion. The deactivating nature of the ester group ensures that this attack occurs at the meta position to yield methyl 3-nitrobenzoate as the major product. echemi.comaiinmr.com
Conditions: The reaction is exothermic and typically requires careful temperature control (e.g., using an ice bath) to prevent the formation of byproducts. echemi.comyoutube.com
Similar strategies can be employed for other electrophilic substitutions, such as halogenation and sulfonation, which would also yield predominantly meta-substituted products. These modifications allow for the systematic introduction of various electronic and steric features onto the phenyl ring, enabling a thorough investigation of their impact on the molecule's properties.
Ester Hydrolysis and Amidation for Carboxylic Acid and Amide Analogues
The methyl ester functional group is a key handle for producing two important classes of analogues: carboxylic acids and amides.
Ester Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 4-(1,2,3-thiadiazol-4-yl)benzoic acid, is a fundamental transformation. This is typically achieved through hydrolysis under basic or acidic conditions. The resulting carboxylic acid serves as a crucial intermediate for further derivatization, such as amidation or conjugation to larger molecules. researchgate.net
| Hydrolysis Method | Reagents | Conditions | Notes |
| Base-Catalyzed | NaOH or KOH in aq. Methanol (B129727)/Ethanol (B145695) | Reflux | The most common and robust method for simple esters. thieme-connect.de |
| Base-Catalyzed (Mild) | LiOH in aq. THF/Methanol | Room Temperature to 35 °C | Preferred for substrates sensitive to harsh basic conditions. thieme-connect.de |
| Acid-Catalyzed | Water with a strong acid catalyst (e.g., H₂SO₄) | High Temperature/Pressure | Can be used, but base-catalyzed methods are often more efficient for methyl esters. google.com |
| Neutral Conditions | Bis(tri-n-butyltin)oxide | Reflux | Useful for sensitive substrates where epimerization or degradation is a concern. thieme-connect.de |
The data in this table is based on general ester hydrolysis methods. thieme-connect.degoogle.com
Amidation: Direct conversion of the methyl ester to an amide is an atom-economical approach. However, the low reactivity of unactivated esters like methyl benzoate often necessitates the use of catalysts or harsh conditions. rsc.orgnih.gov A wide variety of primary and secondary amines can be used to generate a library of amide analogues.
| Amidation Method | Reagents/Catalyst | Conditions | Notes |
| Base-Promoted | Amine, Potassium tert-butoxide (t-BuOK) | Room Temperature, DMSO solvent | A rapid and efficient method applicable to a broad scope of esters and amines. nih.gov |
| Heterogeneous Catalysis | Amine, Niobium(V) oxide (Nb₂O₅) | 160 °C, Solvent-free | The solid catalyst is reusable and effective for various esters and amines. researchgate.net |
| Heterogeneous Catalysis | Amine, Zirconium(IV) oxide (ZrO₂) | Continuous-flow system | A sustainable approach for direct amidation. researchgate.net |
| Two-Step (via Acid) | 1. Hydrolysis to acid 2. Amine, coupling agent (e.g., T3P, HATU) | Varies | A classic, highly reliable method that avoids the challenges of direct amidation from the unreactive ester. [24 (from original search)] |
The data in this table is based on general methods for the direct amidation of esters. nih.govresearchgate.netresearchgate.net
Introduction of Halogen, Alkyl, and Aromatic Substituents
Introducing halogen, alkyl, or aromatic groups can be achieved by targeting either the thiadiazole or benzoate rings.
On the Benzoate Moiety: As discussed in section 7.2, standard electrophilic aromatic substitution reactions (e.g., Friedel-Crafts alkylation/acylation, halogenation) can be used to install these substituents, with a strong preference for the meta position relative to the ester.
On the Thiadiazole Moiety: Direct substitution on the thiadiazole ring is synthetically difficult. Therefore, the most practical approach is to incorporate the desired substituent into the precursors before the ring-forming cyclization reaction. mdpi.com For example, using a halogenated or alkylated ketone in a Hurd-Mori synthesis would yield a correspondingly substituted 4-aryl-1,2,3-thiadiazole. mdpi.comresearchgate.net This bottom-up synthetic strategy provides reliable access to a wide range of analogues functionalized on the heterocyclic core.
Synthesis of Heterocyclic Ring Fused Analogues
Creating fused-ring analogues of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate involves constructing an additional heterocyclic or carbocyclic ring onto the existing scaffold. This strategy can significantly alter the molecule's three-dimensional shape, rigidity, and electronic properties.
Fusion to the Benzene Ring: Standard annulation techniques can be applied to the benzoate ring, typically requiring prior functionalization (e.g., introduction of ortho-disposed reactive groups) to facilitate the subsequent ring closure.
Fusion to the Thiadiazole Ring: The synthesis of systems where a ring is fused across the C4 and C5 positions of the 1,2,3-thiadiazole is a known strategy. researchgate.net For instance, furo youtube.comnih.govbenzothiadiazoles have been synthesized from substituted tetrahydrobenzofuran precursors. researchgate.net Such syntheses are multi-step processes that build the complex fused system from specifically designed starting materials rather than by modification of the parent thiadiazole. These advanced analogues are valuable for exploring more constrained conformational spaces in research applications.
Pro-drug Design Principles for Research Applications (e.g., in vitro or in vivo probe delivery)
The ester and carboxylic acid functionalities are central to the design of prodrugs for research applications. A prodrug is an inactive or less active precursor that is converted in vivo or in vitro to the active compound. This strategy is often used to overcome limitations such as poor membrane permeability. nih.govresearchgate.net
Ester as a Prodrug: The parent compound, this compound, can itself be considered a prodrug of its corresponding carboxylic acid. actamedicamarisiensis.rouobabylon.edu.iq The ester group masks the polar, ionizable carboxyl group, increasing lipophilicity which can facilitate passage across cellular membranes. researchgate.net
Carboxylic Acid as the Parent Drug: The hydrolyzed form, 4-(1,2,3-thiadiazol-4-yl)benzoic acid, is often the biologically active species, as the carboxylate can engage in specific interactions (e.g., hydrogen bonding, ionic interactions) with biological targets. researchgate.net
Mechanism of Action: Once inside a cell or in a biological system, ubiquitous esterase enzymes can cleave the ester bond, releasing the active carboxylic acid at the site of interest. uobabylon.edu.iq
Modulating Release: For research purposes, the methyl ester can be replaced with other ester groups (e.g., ethyl, pivaloyloxymethyl) to modulate the rate of hydrolysis and fine-tune the delivery and release profile of the active acid. researchgate.netactamedicamarisiensis.ro This allows researchers to control the concentration and duration of action of the molecular probe in experimental systems.
Conjugation to Biopolymers or Nanomaterials for Targeted Delivery in Research Settings
For targeted delivery in research, the this compound scaffold can be conjugated to macromolecules like biopolymers or to nanomaterials. This approach aims to deliver the small molecule probe to specific cells, tissues, or subcellular compartments, thereby increasing local concentration and minimizing off-target effects.
The primary attachment point for conjugation is the carboxylic acid derivative obtained from ester hydrolysis (see section 7.3). The general strategy involves:
Activation of the Carboxylic Acid: The carboxyl group is converted into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or by using coupling agents like EDC/NHS.
Coupling Reaction: The activated ester is then reacted with a nucleophilic group, typically a primary amine (-NH₂), present on the surface of the biopolymer or nanomaterial.
Formation of a Stable Linkage: This reaction forms a stable amide bond, covalently linking the small molecule to the delivery vehicle.
This strategy can be used to attach the molecule to:
Biopolymers: Peptides with specific cell-targeting sequences, antibodies for immuno-targeting, or oligonucleotides. nih.gov
Synthetic Polymers: Functionalized polymers can be used to improve solubility and pharmacokinetic properties in research models.
Nanomaterials: Gold nanoparticles, quantum dots, or other nanomaterials can be used as carriers for imaging or targeted delivery applications.
By tethering the thiadiazole compound to these larger entities, researchers can create sophisticated probes for highly specific biological investigations. biorxiv.org
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry has emerged as a powerful strategy in medicinal chemistry and materials science for the rapid synthesis of large, diverse collections of compounds, known as libraries. This high-throughput approach is instrumental in the discovery of new molecules with desirable biological activities or material properties. For a core structure like this compound, combinatorial methods allow for the systematic modification of its peripheral chemical groups, enabling a thorough exploration of the structure-activity relationship (SAR). The generation of a library of analogues facilitates the identification of compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.
The 1,2,3-thiadiazole ring is a valuable scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. tandfonline.com Consequently, the application of combinatorial techniques to synthesize libraries of 1,2,3-thiadiazole-containing compounds is of significant interest. These approaches are broadly categorized into solid-phase and solution-phase parallel synthesis.
Solid-Phase Organic Synthesis (SPOS)
Solid-phase organic synthesis is a cornerstone of combinatorial chemistry, offering significant advantages for the generation of compound libraries. nih.gov In SPOS, molecules are covalently attached to an insoluble polymer support (resin), and reactions are carried out in a heterogeneous manner. This methodology simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin. tandfonline.com This feature is particularly advantageous for multi-step syntheses, where driving reactions to completion with an excess of reagents is often necessary. tandfonline.com
A notable strategy for the synthesis of 1,2,3-thiadiazole libraries is the use of a traceless solid-phase approach. tandfonline.comresearchgate.net In this method, the linker attaching the substrate to the solid support is cleaved under the conditions of the final cyclization step, directly releasing the desired product into the solution without any residual atoms from the linker.
One such reported method involves the use of a resin-bound acylhydrazine. tandfonline.com The general procedure is outlined below:
An acylhydrazine is immobilized on a solid support.
The resin-bound acylhydrazine is reacted with a ketone or aldehyde to form a resin-bound acylhydrazone.
The crucial cyclization and cleavage step is performed by treating the acylhydrazone with thionyl chloride. This reaction forms the 1,2,3-thiadiazole ring and simultaneously cleaves the product from the resin.
This traceless approach has been successfully employed to generate a variety of 1,2,3-thiadiazole derivatives in good yields and high purities. tandfonline.com The diversity of the library can be achieved by using a range of different ketones and aldehydes in the second step.
Solution-Phase Parallel Synthesis
While SPOS is highly effective, solution-phase parallel synthesis offers an alternative for generating combinatorial libraries. In this approach, reactions are conducted in solution, typically in microtiter plates, allowing for the simultaneous synthesis of a large number of individual compounds. Although purification can be more challenging than in SPOS, advancements in automated purification techniques have made this a viable and widely used method. nih.gov
The table below illustrates a hypothetical combinatorial library based on the this compound scaffold, showcasing how variations in building blocks can lead to a diverse set of analogues.
Table 1: Illustrative Combinatorial Library of this compound Analogues
| Compound ID | R1 Substituent on Phenyl Ring | R2 Substituent on Thiadiazole Ring | Synthetic Approach |
|---|---|---|---|
| M4TBA-001 | H | H | Hurd-Mori Cyclization |
| M4TBA-002 | 4-Cl | H | Solid-Phase Synthesis |
| M4TBA-003 | 4-OCH3 | H | Solution-Phase Synthesis |
| M4TBA-004 | H | CH3 | Modified Hurd-Mori |
| M4TBA-005 | 4-Cl | CH3 | Solid-Phase Synthesis |
| M4TBA-006 | 4-OCH3 | CH3 | Solution-Phase Synthesis |
| M4TBA-007 | 3-NO2 | C2H5 | Hurd-Mori Cyclization |
| M4TBA-008 | H | Phenyl | Solid-Phase Synthesis |
This systematic approach allows for the generation of hundreds or even thousands of distinct compounds, which can then be screened for their biological activity, providing a rich dataset for identifying lead compounds for further development.
Advanced Analytical Methodologies for Research and Development of Methyl 4 1,2,3 Thiadiazol 4 Yl Benzoate
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., DAD, RI, ELSD, MS) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate. Its versatility allows for the separation of the main compound from synthesis precursors, by-products, and degradation products. Reverse-phase HPLC is commonly the method of choice for thiadiazole derivatives. researchgate.netresearchgate.net
A typical setup would involve a C8 or C18 column, which provides the necessary hydrophobicity to retain the analyte. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be acidified with acetic or phosphoric acid to ensure sharp peak shapes. nih.govrdd.edu.iq
Advanced detection methods are crucial for comprehensive analysis:
Diode Array Detection (DAD): Provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment by checking for co-eluting impurities. For quantitative analysis of similar compounds, detection is often set around 210 nm to 260 nm. rdd.edu.iqsci-hub.se
Mass Spectrometry (MS): HPLC coupled with MS (LC-MS) offers high sensitivity and specificity. It allows for the definitive identification of the parent compound based on its mass-to-charge ratio (m/z) and the characterization of unknown impurities through their fragmentation patterns. nih.gov This is particularly valuable in pharmacokinetic studies of thiadiazole derivatives. nih.gov
The method's performance is validated by assessing parameters like linearity, precision, accuracy, recovery, and the limits of detection (LOD) and quantification (LOQ). researchgate.netrdd.edu.iq For related compounds, linearity has been established in ranges from 0.1 to 10 µg/mL, with LOD values as low as 0.01 µg/ml. rdd.edu.iq
Table 8.1.1: Illustrative HPLC-DAD Method Parameters for Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase (e.g., 50 mm x 4.6 mm, 3 µm) |
| Mobile Phase | Isocratic: 80% Water (0.1% Acetic Acid) : 20% Acetonitrile rdd.edu.iq |
| Flow Rate | 1.1 mL/min rdd.edu.iq |
| Injection Volume | 20 µL rdd.edu.iq |
| Detection Wavelength | 260 nm rdd.edu.iq |
| Column Temperature | 25°C |
| Expected Retention Time | ~4-5 minutes rdd.edu.iq |
| **Linearity (R²) ** | >0.999 |
| LOD | ~0.01 µg/mL rdd.edu.iq |
| LOQ | ~0.033 µg/mL rdd.edu.iq |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives or Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to its relatively high molecular weight and polarity, this compound itself is not ideally suited for direct GC-MS analysis without derivatization. However, this method is invaluable for identifying volatile impurities that may be present from the synthesis process or as degradation products.
Potential volatile impurities that could be detected include residual solvents (e.g., methanol, toluene, dimethylformamide) or volatile starting materials and by-products. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer allows for the detection and quantification of these impurities at trace levels. researchgate.net For non-volatile analytes, derivatization to create more volatile species can sometimes be employed, although this adds complexity to the sample preparation.
Table 8.2.1: Potential Volatile Impurities in this compound Synthesis Detectable by Headspace GC-MS
| Impurity Type | Example Compound | Rationale |
|---|---|---|
| Residual Solvents | Methanol, Ethanol (B145695), Toluene | Commonly used in esterification and heterocyclic synthesis. |
| Volatile Reagents | Thionyl chloride by-products | Used in the formation of the thiadiazole ring. |
| Degradation Products | Methyl benzoate (B1203000) | Potential product from the cleavage of the thiadiazole ring. |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, characterized by short analysis times, high resolution, and minimal consumption of sample and reagents. diva-portal.org The most common mode, Capillary Zone Electrophoresis (CZE), separates charged molecules based on their electrophoretic mobility in an electric field. diva-portal.orgwikipedia.org
For a neutral or weakly charged molecule like this compound, Micellar Electrokinetic Chromatography (MEKC) would be a more suitable CE mode. nih.gov In MEKC, a surfactant is added to the background electrolyte above its critical micelle concentration. nih.gov Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation occurs based on these differential partitioning coefficients.
CZE can be highly effective for separating charged impurities or isomers. researchgate.net The technique's performance is optimized by adjusting parameters such as the buffer pH, voltage, and capillary temperature. sci-hub.se
Table 8.3.1: Representative Capillary Zone Electrophoresis (CZE) Parameters for Impurity Profiling
| Parameter | Value |
|---|---|
| Capillary | Fused silica, 60 cm total length (50 cm effective), 75 µm I.D. researchgate.netsci-hub.se |
| Background Electrolyte (BGE) | 20 mM Sodium Phosphate, pH 3.0 sci-hub.se |
| Applied Voltage | 20-25 kV researchgate.netsci-hub.se |
| Temperature | 25°C |
| Injection | Hydrodynamic (e.g., 30 mbar for 3 s) sci-hub.se |
| Detection | UV at 210 nm sci-hub.se |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions in Research Contexts
Thermal analysis techniques are essential for characterizing the physicochemical properties of a solid material.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to determine its thermal stability and decomposition profile. orientjchem.orgresearchgate.net The resulting data reveals the temperature at which the compound begins to degrade, providing crucial information for handling and storage.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions. tandfonline.com For this compound, DSC analysis would reveal its melting point as a sharp endothermic peak, which also serves as an indicator of purity. The enthalpy of fusion can also be determined from the peak area. researchgate.net
Together, TGA and DSC provide a comprehensive thermal profile, which is fundamental in the research and development stages of any new chemical entity. tandfonline.com
Table 8.4.1: Hypothetical Thermal Analysis Data for this compound
| Analysis | Parameter | Illustrative Result | Interpretation |
|---|---|---|---|
| DSC | Onset of Melting | 155°C | Indicates the beginning of the melting process. |
| Peak Melting Point (Tₘ) | 158°C | Characteristic melting temperature of the pure compound. | |
| Enthalpy of Fusion (ΔHբ) | 25 kJ/mol | Energy required to melt the solid. | |
| TGA | Onset of Decomposition (Tₒ) | 250°C (in N₂) | Temperature at which significant mass loss begins, indicating thermal stability limit. |
Dynamic Light Scattering (DLS) for Nanoparticle Formulations or Aggregation Studies
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid. Its application in the context of this compound research is twofold.
Firstly, DLS is used to study the aggregation behavior of the compound in solution. nih.govresearchgate.net Some thiadiazole derivatives are known to form aggregates, and DLS can monitor the formation and size of these aggregates under different conditions, such as varying solvent, concentration, or pH. nih.govnih.gov This is crucial for understanding the compound's behavior in biological assays or formulation studies.
Secondly, if this compound is formulated into nanoparticles for research applications (e.g., as a delivery system), DLS is the primary tool for characterization. frontiersin.org It provides the mean hydrodynamic diameter, the polydispersity index (PDI) which indicates the breadth of the size distribution, and the zeta potential, which is a measure of surface charge and a key predictor of colloidal stability. frontiersin.orgnih.gov
Table 8.5.1: DLS Parameters for Characterizing a Nanoparticle Formulation
| Parameter | Description | Typical Value |
|---|---|---|
| Hydrodynamic Diameter (Z-average) | Intensity-weighted mean diameter of the particles. | 150 nm |
| Polydispersity Index (PDI) | A dimensionless measure of the heterogeneity of sizes. | < 0.2 |
| Zeta Potential | A measure of the magnitude of the electrostatic repulsion or attraction between particles. | -30 mV |
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics in Research
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real time. bioradiations.comnih.gov In the research context of this compound, SPR would be employed to study its binding kinetics to a specific biological target, such as a protein or enzyme.
In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip. washington.edu A solution containing this compound (analyte) is then flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass change and recorded in a sensorgram. nih.gov
From the association and dissociation phases of the sensorgram, key kinetic parameters can be derived:
Association rate constant (kₐ): The rate at which the analyte binds to the immobilized ligand.
Dissociation rate constant (kₔ): The rate at which the analyte-ligand complex breaks apart.
Equilibrium dissociation constant (Kₗ): A measure of binding affinity, calculated as kₔ/kₐ. xantec.com
This data is vital for understanding the mechanism of action and for structure-activity relationship (SAR) studies. nih.gov
Table 8.6.1: Example of Kinetic Data from an SPR Experiment
| Analyte Concentration | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₗ (nM) |
|---|
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Events
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. nih.govwisc.edu It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. nih.gov
In an ITC experiment, a solution of this compound would be titrated into a solution containing the target macromolecule. Each injection triggers a heat change that is measured by the calorimeter. The resulting data is plotted as power versus time, and integration of these peaks yields the heat per injection.
Analysis of the binding isotherm allows for the direct determination of:
Binding Affinity (Kₐ): The strength of the interaction.
Binding Enthalpy (ΔH): The heat change associated with the binding event. frontiersin.org
Stoichiometry (n): The molar ratio of the ligand to the macromolecule in the complex. nih.gov
From these values, the Gibbs free energy (ΔG) and the entropy change (ΔS) can be calculated, providing deep insight into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions). frontiersin.org This information is invaluable for rational drug design and lead optimization. nih.gov
Table 8.7.1: Comprehensive Thermodynamic Profile from an ITC Experiment
| Thermodynamic Parameter | Symbol | Illustrative Value | Interpretation |
|---|---|---|---|
| Stoichiometry | n | 1.05 | Indicates a 1:1 binding ratio. |
| Binding Constant | Kₐ | 5.0 x 10⁷ M⁻¹ | Represents high binding affinity. |
| Enthalpy Change | ΔH | -25.8 kJ/mol frontiersin.org | The binding is an exothermic, enthalpy-driven process. frontiersin.org |
| Gibbs Free Energy Change | ΔG | -43.9 kJ/mol | Indicates a spontaneous binding event. |
| Entropy Change | ΔS | +60.7 J/mol·K | Favorable entropy change, possibly due to solvent rearrangement. |
Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolite Profiling (for research, not human metabolism)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful analytical tool for the separation, identification, and quantification of "this compound" within complex mixtures. This technique is also paramount in profiling its potential metabolites in in vitro research settings, which can help in understanding its biotransformation pathways. bioivt.com
In a typical research scenario, the analysis would involve separating the compound and its potential metabolites from a sample matrix using a reversed-phase liquid chromatography system. The separated components would then be introduced into a tandem mass spectrometer for detection and structural elucidation. The mass spectrometer would be operated in a selected reaction monitoring (SRM) mode for quantitative analysis or in a full scan mode for the identification of unknown metabolites.
Hypothetical In Vitro Metabolite Profiling Data:
To illustrate the application of LC-MS/MS in metabolite profiling, consider a hypothetical study where "this compound" is incubated with liver microsomes to simulate metabolic processes. The resulting mixture is then analyzed by LC-MS/MS.
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Biotransformation |
|---|---|---|---|---|
| This compound (Parent) | 5.2 | 221.03 | 161.04 | - |
| Metabolite 1 | 4.5 | 237.02 | 177.03 | Hydroxylation |
| Metabolite 2 | 3.8 | 207.01 | 147.02 | Demethylation |
The data presented in Table 1 is illustrative and demonstrates how LC-MS/MS can be used to identify potential metabolic pathways. The retention time helps in separating the different components, while the precursor and product ions are used for identification and structural confirmation.
Electrochemical Methods for Redox Behavior Analysis
Electrochemical methods are pivotal in characterizing the redox properties of "this compound". Techniques such as cyclic voltammetry (CV) can provide valuable information about the oxidation and reduction potentials of the compound, which is essential for understanding its electronic properties and potential involvement in electron transfer reactions. The thiadiazole ring, being an electron-withdrawing heterocyclic unit, is expected to influence the electrochemical behavior of the molecule. mdpi.com
The redox behavior of thiadiazole derivatives can be complex and is influenced by the substituents on the ring. nih.gov For "this compound", the presence of the methyl benzoate group will further modulate its electrochemical properties.
Hypothetical Cyclic Voltammetry Data:
A cyclic voltammetry experiment could be conducted in a suitable solvent system with a supporting electrolyte to investigate the redox behavior of "this compound".
| Scan Rate (mV/s) | Anodic Peak Potential (Epa, V) | Cathodic Peak Potential (Epc, V) | Peak Separation (ΔEp, V) | Process |
|---|---|---|---|---|
| 50 | 1.12 | -0.85 | 1.97 | Irreversible |
| 100 | 1.15 | -0.88 | 2.03 | Irreversible |
| 200 | 1.19 | -0.92 | 2.11 | Irreversible |
The hypothetical data in Table 2 suggests that "this compound" undergoes irreversible oxidation and reduction processes under the specified experimental conditions. The peak potentials provide information about the energy required for electron transfer, and the irreversible nature indicates that the electron transfer is followed by a chemical reaction.
Potential Applications and Future Research Avenues
Role as a Privileged Scaffold for Rational Design in Chemical Biology
The 1,2,3-thiadiazole (B1210528) ring is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. evitachem.com The unique electronic and steric properties of the 1,2,3-thiadiazole heterocycle, including its capacity for hydrogen bonding and dipole-dipole interactions, make it a valuable building block in the rational design of novel therapeutic agents.
Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate incorporates this privileged core, suggesting its potential as a foundational structure for developing new drugs. The methyl benzoate (B1203000) group can be readily modified through hydrolysis to the corresponding carboxylic acid, which in turn can be converted to a variety of amides, esters, and other functional groups. This synthetic tractability allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives, a cornerstone of modern drug discovery. By strategically modifying the benzoate portion of the molecule, researchers can fine-tune its pharmacokinetic and pharmacodynamic properties to optimize its interaction with specific biological targets.
Application as Probes for Biological Pathway Elucidation
The inherent structural features of this compound make it an attractive candidate for the development of chemical probes to investigate and elucidate complex biological pathways. The 1,2,3-thiadiazole ring system can serve as a versatile platform for the attachment of reporter groups, such as fluorophores or affinity tags, without significantly altering the core structure's interaction with its biological target.
Furthermore, the electronic nature of the thiadiazole ring can be exploited in the design of probes. For instance, derivatives of this compound could be synthesized to act as photoaffinity labels. Upon irradiation with UV light, these probes can form covalent bonds with their target proteins, allowing for their identification and characterization. This approach is invaluable for deconvoluting the intricate networks of protein-protein interactions that govern cellular processes. The development of such probes derived from this compound could provide powerful tools for chemical biologists seeking to unravel the mechanisms of disease and identify novel therapeutic intervention points.
Development as Advanced Materials Components (e.g., Organic Electronics, Sensors)
The field of organic electronics is continually searching for novel molecular components with tailored electronic properties. The 1,2,3-thiadiazole ring, being an electron-deficient aromatic system, is a promising building block for the construction of organic semiconductors. When incorporated into larger conjugated systems, the thiadiazole moiety can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge transport in electronic devices.
This compound can serve as a precursor for the synthesis of more complex organic electronic materials. The ester functionality provides a convenient handle for polymerization or for linking the molecule to other electronically active components. For example, polymers incorporating the 4-(1,2,3-thiadiazol-4-yl)benzoate unit could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Furthermore, the sensitivity of the thiadiazole ring's electronic structure to its local environment suggests that derivatives of this compound could be developed as active materials for chemical sensors.
Integration into Supramolecular Architectures
Supramolecular chemistry, the study of non-covalent interactions, offers a powerful approach to the bottom-up construction of complex and functional molecular assemblies. The structure of this compound possesses several features that make it an interesting candidate for integration into supramolecular architectures. The aromatic rings can participate in π-π stacking interactions, while the nitrogen and sulfur atoms of the thiadiazole ring, as well as the oxygen atoms of the ester group, can act as hydrogen bond acceptors.
By designing complementary molecules that can engage in specific non-covalent interactions with this compound, it is possible to direct its self-assembly into well-defined structures such as liquid crystals, gels, or molecular cages. These supramolecular materials could exhibit novel properties arising from the collective behavior of the assembled molecules, with potential applications in areas such as drug delivery, catalysis, and molecular recognition.
Emerging Roles in Catalyst Design or Ligand Development
The nitrogen and sulfur atoms within the 1,2,3-thiadiazole ring possess lone pairs of electrons that can coordinate to metal centers. This property suggests that this compound and its derivatives could serve as ligands in coordination chemistry and catalysis. The development of new ligands is crucial for advancing the field of catalysis, as the ligand sphere around a metal center plays a critical role in determining the catalyst's activity, selectivity, and stability.
By modifying the substituents on the phenyl ring or by transforming the methyl ester into other functional groups, the electronic and steric properties of the resulting ligands can be systematically tuned. This would allow for the optimization of the ligand's coordination properties for a specific catalytic application. For example, chiral derivatives of this compound could be synthesized and evaluated as ligands for asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
Challenges and Limitations in Current Academic Research on this compound
Despite its promising potential, a significant challenge in the academic research of this compound is the limited amount of publicly available research specifically focused on this compound. While the broader class of 1,2,3-thiadiazoles has been studied, the specific properties and applications of this particular ester remain largely unexplored. This lack of foundational data can be a barrier to initiating new research projects, as it necessitates more preliminary investigation to establish its basic chemical and physical properties.
Another limitation is the potential for the 1,2,3-thiadiazole ring to undergo ring-opening or rearrangement reactions under certain conditions, such as exposure to heat or light. This instability can complicate its synthesis, purification, and application, and requires careful consideration of reaction and processing conditions. Further research is needed to fully understand the stability profile of this compound and to develop strategies to mitigate any potential degradation pathways.
Interdisciplinary Research Opportunities
The multifaceted nature of this compound presents a wealth of interdisciplinary research opportunities. The exploration of its potential as a privileged scaffold in drug discovery would benefit from collaborations between synthetic organic chemists, medicinal chemists, and biologists. The development of this compound for applications in organic electronics would require the expertise of materials scientists, physicists, and electrical engineers.
Furthermore, the investigation of its use in supramolecular chemistry and catalysis would foster collaborations between organic chemists, inorganic chemists, and physical chemists. The elucidation of the biological pathways affected by derivatives of this compound would necessitate a close partnership between chemical biologists and molecular biologists. By bringing together researchers from these diverse fields, the full potential of this compound as a versatile molecular building block can be realized.
Outlook on the Evolution of Thiadiazole-Based Research in the Next Decade
The trajectory of thiadiazole-based research over the next decade is poised for significant advancements, driven by the versatile nature of the thiadiazole scaffold and its proven success in various scientific domains. nih.gov Building upon the existing foundation of knowledge, future research is anticipated to branch into several key areas, focusing on the development of novel therapeutic agents, advanced agricultural chemicals, and innovative materials. The exploration of thiadiazole derivatives, including compounds like this compound, is expected to be a central theme in these endeavors.
A major thrust in the coming years will be the continued investigation of thiadiazole derivatives as potent pharmacological agents. wisdomlib.orgnih.gov Researchers are expected to intensify efforts in designing and synthesizing novel thiadiazole-containing molecules with enhanced efficacy and selectivity against a wide range of diseases. nih.govtandfonline.com A significant focus will likely be on the development of next-generation anticancer drugs, leveraging the demonstrated anti-proliferative and apoptosis-inducing properties of certain thiadiazole compounds. nih.govresearchgate.netmdpi.com Future studies will likely delve deeper into the molecular mechanisms of action, aiming to identify specific cellular targets and pathways modulated by these compounds. nih.gov This could lead to the development of targeted therapies with improved therapeutic indices.
The antimicrobial potential of thiadiazoles will also remain a critical area of research, particularly in the face of rising antimicrobial resistance. oaji.netsarcouncil.com The next decade will likely see the development of novel thiadiazole-based antibiotics and antifungals with unique mechanisms of action to combat resistant strains of pathogens. mdpi.commdpi.com Furthermore, the antiviral and anti-inflammatory properties of thiadiazole derivatives will continue to be explored, with the potential for developing new treatments for a variety of infectious and inflammatory diseases. mdpi.comresearchgate.net
In the realm of agrochemicals, research on thiadiazole derivatives is expected to yield more effective and environmentally benign pesticides and herbicides. nih.govresearchgate.net The focus will likely be on designing compounds with high target specificity to minimize off-target effects on beneficial organisms and the ecosystem. researchgate.net The development of thiadiazole-based plant growth regulators and systemic acquired resistance (SAR) inducers, such as Benzo(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH), will also be a promising avenue of research to enhance crop yields and resilience. nih.gov
The field of materials science is another area where thiadiazole-based research is expected to flourish. The unique electronic and photophysical properties of the thiadiazole ring make it an attractive building block for the synthesis of novel organic materials. isres.org Future research will likely focus on the development of thiadiazole-containing polymers, dyes, and covalent organic frameworks (COFs) for applications in organic electronics, such as organic light-emitting diodes (OLEDs), solar cells, and sensors. ossila.com
Computational chemistry and molecular modeling will play an increasingly integral role in guiding the future of thiadiazole research. nih.gov In silico screening and structure-activity relationship (SAR) studies will be instrumental in the rational design of new thiadiazole derivatives with desired biological activities and material properties, thereby accelerating the discovery and development process. nih.govnih.gov
Q & A
Basic: What are the established synthetic routes for Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate, and how can reaction yields be optimized?
Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling or cyclization reactions . For example, coupling 4-bromobenzoate derivatives with 1,2,3-thiadiazole precursors using catalysts like Pd(PPh₃)₂Cl₂ and CuI in THF/Et₃N mixtures can yield the target compound . Optimization strategies include:
- Temperature control : Reactions at 40–50°C minimize side products.
- Catalyst loading : 5–10 mol% Pd catalysts improve efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates.
Yield improvements are achieved via column chromatography (silica gel, CH₂Cl₂/hexane eluents) to isolate pure products .
Advanced: How can conflicting NMR data be resolved when characterizing this compound derivatives?
Answer:
Conflicting NMR signals (e.g., overlapping aromatic protons) are resolved using:
- 2D NMR techniques : HSQC and HMBC correlate proton-carbon couplings to assign thiadiazole and benzoate ring protons unambiguously.
- Deuterated solvents : DMSO-d₆ or CDCl₃ reduce solvent interference.
- Variable-temperature NMR : Resolves dynamic effects in rigid heterocycles .
For example, in analogs like methyl 4-(quinoline-carbonyl)benzoates, ¹H NMR at 500 MHz in CDCl₃ clarified substituent effects on chemical shifts .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.5–8.5 ppm) and thiadiazole carbons (δ 150–160 ppm).
- IR spectroscopy : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and thiadiazole C-S bonds (~650 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 235.04 for C₁₀H₈N₂O₂S) .
Advanced: What computational methods predict the reactivity of the thiadiazole ring in this compound?
Answer:
Density Functional Theory (DFT) calculates:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the thiadiazole ring.
- Frontier molecular orbitals (HOMO/LUMO) : Predict regioselectivity in reactions (e.g., electrophilic substitution at C-5 of thiadiazole).
Studies on analogs like 4-(1,2,3-thiadiazol-4-yl)aniline show sulfur’s electron-withdrawing effects stabilize transition states in nucleophilic attacks .
Basic: How does the thiadiazole ring influence the compound’s electronic properties?
Answer:
The 1,2,3-thiadiazole ring is electron-deficient due to sulfur and nitrogen electronegativity, which:
- Reduces electron density on the benzoate ring, altering UV-Vis absorption (λₐᵦₛ ~300 nm).
- Enhances stability toward oxidation compared to furan or thiophene analogs.
This is critical for applications in photoactive materials or catalysts .
Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?
Answer:
Common byproducts (e.g., des-methyl esters or dimerized thiadiazoles) are minimized by:
- Stoichiometric control : Limiting excess reagents (e.g., bromobenzoate precursors).
- Scavenging agents : Adding molecular sieves to trap water in esterification steps.
- Low-temperature quenching : Halts radical side reactions in coupling steps.
In quinoline-benzoate syntheses, these strategies reduced impurities from 20% to <5% .
Basic: What are the known biological activities of thiadiazole-containing benzoate derivatives?
Answer:
Thiadiazole-benzoate hybrids exhibit:
- Antimicrobial activity : Inhibition of S. aureus (MIC ~8 µg/mL) via disruption of cell wall synthesis.
- Anticancer potential : IC₅₀ values of 10–50 µM against HeLa cells by targeting tubulin polymerization.
Mechanistic studies use fluorescence assays to track cellular uptake .
Advanced: How to design analogs of this compound for enhanced bioactivity?
Answer:
Structure-Activity Relationship (SAR) strategies include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzoate para-position to boost cytotoxicity.
- Heterocycle replacement : Swapping thiadiazole with 1,2,4-triazole modulates solubility and target binding.
For example, methyl 4-(quinoline-piperazinyl)benzoates showed 10-fold improved antiproliferative activity via piperazine-mediated membrane penetration .
Basic: What safety precautions are required when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential irritant vapors from thiadiazole decomposition.
- Storage : In airtight containers at –20°C to prevent hygroscopic degradation .
Advanced: How is X-ray crystallography used to resolve ambiguities in the crystal structure of this compound?
Answer:
SHELX software refines crystallographic data by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
